molecular formula C15H14N4O2S B2681247 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide CAS No. 873856-90-7

3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide

Cat. No.: B2681247
CAS No.: 873856-90-7
M. Wt: 314.36
InChI Key: QLKTVXAVMYYVRA-UHFFFAOYSA-N
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Description

This compound features a pyrazine-2-carboxamide core substituted with a 1,3-benzothiazole moiety at the 3-position and a 2-methoxyethyl group on the amide nitrogen.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-21-9-8-18-14(20)12-13(17-7-6-16-12)15-19-10-4-2-3-5-11(10)22-15/h2-7H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKTVXAVMYYVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized by the condensation of 1,2-diketones with diamines.

    Coupling of Benzothiazole and Pyrazine Rings: The benzothiazole and pyrazine rings are coupled through a nucleophilic substitution reaction, often using a halogenated pyrazine derivative.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazine derivative with an appropriate amine, such as 2-methoxyethylamine, under amide bond-forming conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to lower reaction temperatures and increase yields.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzothiazole or pyrazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents, or other nucleophiles/electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, serving as a precursor in the synthesis of heterocyclic compounds.

Biology

In biological research, 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide might be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation, which could lead to the development of new drugs.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide exerts its effects would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it functions as a receptor modulator, it could interact with specific receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs with Modified Amide Substituents

Compound Name Substituent on Amide Nitrogen Key Properties/Activities Reference
3-(1,3-Benzothiazol-2-yl)-N-(2-ethoxyphenyl)pyrazine-2-carboxamide 2-Ethoxyphenyl Structural similarity; ethoxy group may increase lipophilicity compared to methoxyethyl. No explicit activity reported, but similar synthesis routes suggest comparable stability.
N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide 3-Iodo-4-methylphenyl Exhibits antimycobacterial activity. The iodo substituent may enhance halogen bonding, critical for target interactions.
N-(1,3-Benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide Biphenyl Demonstrated diuretic activity in vivo. Biphenyl group enhances aromatic stacking interactions, potentially improving receptor binding.

Key Insights :

  • The methoxyethyl group in the target compound likely improves water solubility compared to ethoxyphenyl or biphenyl substituents, which are more lipophilic.
  • Halogenated analogs (e.g., iodo in ) highlight the role of electronegative substituents in biological activity, suggesting that the target’s benzothiazole-pyrazine core could be optimized with halogens for enhanced efficacy.

Benzothiazole Derivatives with Varied Pharmacological Activities

Compound Class/Structure Biological Activity SAR Notes Reference
1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas Anticonvulsant (100% protection in MES model for select derivatives) Fluoro or methyl groups at the 6-position of benzothiazole enhance activity. Methoxy groups on distant phenyl rings improve potency.
3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles Antibacterial (Gram-positive) and antitubercular 6-Fluoro and 6-methyl substituents on benzothiazole correlate with activity against S. aureus and M. tuberculosis.
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Anticancer (screened in vitro) Piperazine moieties enhance cellular uptake; chloroacetamide intermediates are critical for coupling reactions.

Key Insights :

  • The benzothiazole moiety is a common pharmacophore in anticonvulsant, antimicrobial, and anticancer agents. The target compound’s pyrazine-carboxamide extension may redirect activity toward untested targets, such as enzymes involved in nucleotide metabolism.
  • Substituent position matters: Fluorine or methyl at the benzothiazole’s 6-position () often boosts activity, suggesting that modifying the target compound’s benzothiazole ring could refine its efficacy.

Biological Activity

3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide (CAS Number: 873856-90-7) is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and pharmacological applications based on various studies.

Chemical Structure and Properties

The molecular formula of 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide is C15H14N4O2SC_{15}H_{14}N_{4}O_{2}S. The compound features a benzothiazole moiety, a pyrazine ring, and a methoxyethyl group, which contribute to its unique chemical properties and biological activities.

Key Physical Properties

PropertyValue
Molecular Weight302.36 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Preparation of Intermediates : The synthesis starts with the formation of the benzothiazole and pyrazine intermediates.
  • Coupling Reaction : These intermediates are then coupled under controlled conditions using specific reagents.
  • Final Product Isolation : The final product is purified through crystallization or chromatography.

Research indicates that 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide may interact with several cellular pathways. Its mechanism of action is primarily linked to the inhibition of specific kinases involved in signaling pathways such as the Janus kinase (JAK) pathway. This interaction can modulate cellular responses by affecting protein phosphorylation states, leading to altered gene expression and cellular behavior.

Pharmacological Applications

The compound has shown potential in various therapeutic areas:

  • Anticancer Activity : Similar compounds have been reported to exhibit anticancer properties by inhibiting tumor growth through targeted kinase inhibition.
  • Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation by modulating cytokine production.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can inhibit the activity of certain enzymes involved in cancer progression. For instance, pyrazine derivatives have been tested for their inhibitory effects on human carbonic anhydrase II (hCA II), showing promising results as potential anticancer agents .

Antimicrobial Activity

Compounds structurally related to 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide have been evaluated for antimicrobial activity against various pathogens. One study reported moderate antimicrobial effects against Staphylococcus aureus and Escherichia coli at concentrations around 250 μg/mL .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between pyrazine-2-carboxylic acid derivatives and 2-methoxyethylamine. A common approach involves activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by reaction with the amine in a polar aprotic solvent like pyridine or DMF. For example, analogous syntheses of benzothiazole-containing carboxamides use equimolar amounts of acyl chloride and amine under reflux or room-temperature conditions, monitored by TLC for completion . Optimization may involve adjusting stoichiometry, solvent polarity, or catalysts (e.g., HOBt/DCC for amide coupling) to improve yield and purity.

Q. How can spectroscopic and computational methods confirm the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H and 13^13C NMR can verify the presence of the benzothiazole aromatic protons (δ ~7.5–8.5 ppm), pyrazine protons (δ ~8.5–9.5 ppm), and methoxyethyl group (singlet at δ ~3.3–3.5 ppm for OCH3_3). IR spectroscopy confirms the amide C=O stretch (~1650–1680 cm1^{-1}) and benzothiazole C-S-C vibrations (~650 cm1^{-1}) .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, particularly the planarity of the benzothiazole-pyrazine system and hydrogen-bonding interactions (e.g., N–H···O/N motifs) .
  • DFT calculations : Optimized geometries and Mulliken charge distribution can predict reactive sites and validate experimental spectral data .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally related benzothiazoles and carboxamides, the compound likely requires:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal : Neutralization of amide bonds with acidic/basic solutions before disposal .
  • First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation .

Advanced Research Questions

Q. How does this compound behave as a ligand in coordination chemistry, and what metal complexes exhibit promising catalytic or biological activity?

  • Methodological Answer : The benzothiazole and pyrazine moieties act as electron-deficient π-acceptors, enabling coordination with transition metals (e.g., RuII^{II}, MnII^{II}). Synthesis involves refluxing the ligand with metal salts (e.g., RuCl3_3·3H2_2O) in ethanol/water. Characterization via UV-Vis (d-d transitions), cyclic voltammetry (redox behavior), and X-ray crystallography reveals octahedral geometries. For example, analogous RuII^{II} complexes show photocatalytic activity in water oxidation .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Analysis : Validate activity across multiple concentrations to distinguish specific inhibition from nonspecific toxicity.
  • Off-Target Screening : Use kinase/protease panels to identify unintended interactions.
  • Structural Analogues : Compare with derivatives lacking the methoxyethyl group to isolate pharmacophoric contributions. For instance, benzothiazole-amide derivatives targeting PFOR enzymes require precise hydrogen-bonding motifs .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Modify Substituents : Introduce electron-withdrawing groups (e.g., -NO2_2) on the benzothiazole ring to enhance metabolic stability.
  • Solubility Optimization : Replace the methoxyethyl group with polar substituents (e.g., -OH, -SO3_3H) to improve aqueous solubility.
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., PFOR enzyme active sites) .

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